Cas no 29053-62-1 (1,4-Diazepane-1-carbaldehyde)
1,4-Diazepane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1,4-Diazepane-1-carbaldehyde
- 1-Formylhexahydro-1,4-diazepine~Hexahydro-1,4-diazepine-1-carboxaldehyde~Homopiperazine-1-carboxaldehyde
- 1-FORMYLHOMOPIPERAZINE
- [1,4]diazepane-1-carboxaldehyde
- 1,4-diazaperhydroepinecarbaldehyde
- 1,4-diazepane-1-carbaldehyde(SALTDATA: FREE)
- 1-formyl-[1,4]diazepane
- 1-Formyl-homopiperazin
- N-formylhomopiperazine
- 1-Formylhexahydro-1,4-diazepine
- AKOS000269102
- A819740
- Z104510266
- EN300-21712
- 1H-1,4-Diazepine-1-carboxaldehyde, hexahydro-
- 1-Formylhomopiperazine, AldrichCPR
- AS-66827
- 1, 4-diazepane-1-carbaldehyde
- FT-0607793
- MFCD01318149
- Hexahydro-1H-1,4-diazepine-1-carboxaldehyde
- homopiperazinyl-methanone
- AB01165788-03
- CS-0132310
- 29053-62-1
- DTXSID70426516
- N-formyl homopiperazine
- SCHEMBL1016598
- BB 0254237
- [1,4]Diazepane-1-carbaldehyde
- NCGC00337437-01
- HMS1784E09
- RNNVQNMOFQXXTH-UHFFFAOYSA-N
- STK500865
- ALBB-005771
-
- MDL: MFCD01318149
- Inchi: 1S/C6H12N2O/c9-6-8-4-1-2-7-3-5-8/h6-7H,1-5H2
- InChI Key: RNNVQNMOFQXXTH-UHFFFAOYSA-N
- SMILES: O=CN1CCNCCC1
- BRN: 508208
Computed Properties
- Exact Mass: 128.09500
- Monoisotopic Mass: 128.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 95.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.6
- Topological Polar Surface Area: 32.3A^2
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.087
- Boiling Point: 105°C 0,6mm
- Flash Point: 105°C/0.6mm
- Refractive Index: 1.5130
- PSA: 32.34000
- LogP: 0.34070
- Solubility: Soluble in water
- Sensitiveness: Air Sensitive
1,4-Diazepane-1-carbaldehyde Security Information
- Hazardous Material transportation number:2735
- Hazard Category Code: R34: can cause burns.
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:8
- HazardClass:8
- PackingGroup:II
- Safety Term:8
- Packing Group:II
- Risk Phrases:R34
1,4-Diazepane-1-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,4-Diazepane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17575-1g |
1-Formylhomopiperazine, 99% |
29053-62-1 | 99% | 1g |
¥656.00 | 2022-09-27 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17575-5g |
1-Formylhomopiperazine, 99% |
29053-62-1 | 99% | 5g |
¥2187.00 | 2022-09-27 | |
| Alichem | A449042237-25g |
1,4-Diazepane-1-carbaldehyde |
29053-62-1 | 98% | 25g |
$295.00 | 2023-09-02 | |
| TRC | D417288-10mg |
1,4-Diazepane-1-carbaldehyde |
29053-62-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D417288-50mg |
1,4-Diazepane-1-carbaldehyde |
29053-62-1 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D417288-100mg |
1,4-Diazepane-1-carbaldehyde |
29053-62-1 | 100mg |
$ 80.00 | 2022-06-05 | ||
| BAI LING WEI Technology Co., Ltd. | 459336-1G |
1-Formylhomopiperazine, 99% |
29053-62-1 | 99% | 1G |
¥ 140 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 459336-5G |
1-Formylhomopiperazine, 99% |
29053-62-1 | 99% | 5G |
¥ 565 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 459336-25G |
1-Formylhomopiperazine, 99% |
29053-62-1 | 99% | 25G |
¥ 2275 | 2022-04-26 | |
| Chemenu | CM200340-5g |
1,4-Diazepane-1-carbaldehyde |
29053-62-1 | 98% | 5g |
$95 | 2022-06-11 |
1,4-Diazepane-1-carbaldehyde Suppliers
1,4-Diazepane-1-carbaldehyde Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 1,4-Diazepane-1-carbaldehyde
1,4-Diazepane-1-carbaldehyde: A Comprehensive Overview
The compound with CAS No. 29053-62-1, commonly known as 1,4-Diazepane-1-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. The presence of the aldehyde group at position 1 makes it a unique derivative with potential applications in drug design and material science.
1,4-Diazepane-1-carbaldehyde exhibits a range of interesting physical and chemical properties. Its molecular formula is C8H10N2O, and it has a molecular weight of 146.19 g/mol. The compound is typically synthesized through a series of well-established organic reactions, including alkylation and oxidation processes. Recent studies have focused on optimizing these synthesis pathways to enhance yield and purity, making it more accessible for research and industrial applications.
One of the most notable aspects of CAS No. 29053-62-1 is its role in drug discovery. Researchers have explored its potential as a building block for developing bioactive molecules with therapeutic properties. For instance, its ability to form stable complexes with metal ions has been leveraged in designing anti-cancer agents and neuroprotective drugs. The aldehyde group in 1,4-Diazepane-1-carbaldehyde facilitates various functional group transformations, enabling the creation of diverse chemical libraries for high-throughput screening.
Recent advancements in computational chemistry have also shed light on the electronic structure and reactivity of CAS No. 29053-62-1. Quantum mechanical calculations have revealed that the molecule exhibits unique electronic properties due to the conjugation between the nitrogen atoms and the aldehyde group. These insights have been instrumental in predicting its reactivity under different reaction conditions, paving the way for novel synthetic strategies.
In terms of applications, 1,4-Diazepane-1-carbaldehyde has shown promise in materials science as well. Its ability to form self-assembled monolayers has been explored for use in nanotechnology and surface modification applications. Additionally, its thermal stability makes it a candidate for high-performance polymers and coatings.
The synthesis of CAS No. 29053-62-1 involves several key steps that require precise control over reaction conditions. One common method involves the oxidation of a suitable amine precursor using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions. Recent studies have focused on green chemistry approaches to minimize waste and improve sustainability in its production.
Despite its potential, further research is needed to fully harness the capabilities of 1,4-Diazepane-1-carbaldehyde. Ongoing investigations aim to explore its biological activity in greater depth, particularly its interactions with cellular receptors and enzymes. Understanding these interactions could unlock new therapeutic applications and improve drug delivery systems.
In conclusion, CAS No. 29053-62-1, or 1,4-Diazepane-1-carbaldehyde, is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science. As advancements in synthesis techniques and computational modeling continue to evolve, the full potential of this compound will undoubtedly be realized in the near future.
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